![molecular formula C22H25ClN6O2S B14108085 N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B14108085.png)
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a pyridopyrimidine core. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor agonists or antagonists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic synthesis. The process may start with the preparation of the piperazine derivative, followed by the introduction of the chlorophenyl group. The final steps often involve the formation of the pyridopyrimidine core and the acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of the compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be investigated for its interactions with biological targets, such as enzymes or receptors.
Medicine: The compound could be explored for its potential therapeutic effects, including its role as a drug candidate.
Industry: It may find applications in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide likely involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific nature of the compound and its targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other piperazine derivatives, chlorophenyl-containing molecules, and pyridopyrimidine analogs. Examples include:
- N-(3-(4-(2-chlorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
- N-(3-(4-(4-chlorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
Uniqueness
The uniqueness of N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide lies in its specific combination of functional groups and structural features, which may confer unique biological or chemical properties compared to similar compounds.
Properties
Molecular Formula |
C22H25ClN6O2S |
---|---|
Molecular Weight |
473.0 g/mol |
IUPAC Name |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C22H25ClN6O2S/c23-16-4-1-5-17(14-16)28-12-10-27(11-13-28)9-3-8-24-19(30)15-29-21(31)18-6-2-7-25-20(18)26-22(29)32/h1-2,4-7,14H,3,8-13,15H2,(H,24,30)(H,25,26,32) |
InChI Key |
UBUYSODLKCVMAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)CN2C(=O)C3=C(NC2=S)N=CC=C3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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